![molecular formula C14H20O2Si B152951 Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester CAS No. 129921-47-7](/img/structure/B152951.png)
Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester, also known as TBS-protected acetylene, is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a molecular weight of 238.4 g/mol and a boiling point of 180-182°C. This compound is commonly used in the synthesis of various organic compounds due to its unique properties and ease of use. In
Mecanismo De Acción
The mechanism of action of acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester is related to its unique chemical structure. This compound is a Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] esterd acetylene, which means that the acetylene moiety is protected by a tert-butyldimethylsilyl group. The TBS group is easily removed under mild conditions, which allows for the selective deprotection of the acetylene moiety. This property makes acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester an important building block for the synthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester does not have any known biochemical or physiological effects. It is a stable compound that is widely used in organic chemistry research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester in lab experiments include its ease of use, high purity, and versatility. This compound is easily synthesized and purified, which makes it a popular choice for organic chemists. The Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] esterd acetylene moiety is easily deprotected under mild conditions, which allows for the selective functionalization of the acetylene. The limitations of using acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester in lab experiments include its cost and potential toxicity. This compound is relatively expensive compared to other common reagents, and it may be toxic if ingested or inhaled.
Direcciones Futuras
There are many future directions for the use of acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester in scientific research. One potential direction is the development of new chemical reactions and methodologies that utilize this compound as a building block. Another potential direction is the synthesis of new natural products and pharmaceuticals using acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester as a starting material. Additionally, the use of this compound in the development of new materials and polymers is an area of active research. Overall, acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester is an important compound in the field of organic synthesis, and its use is likely to continue to expand in the future.
Métodos De Síntesis
The synthesis of acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester is a relatively simple process that involves the reaction of acetylene with TBS-Cl (tert-butyldimethylsilyl chloride) in the presence of a base such as triethylamine. The reaction proceeds smoothly at room temperature and yields a high purity product that can be easily purified by distillation or chromatography. This synthesis method is widely used in organic chemistry research and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester is widely used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used in the synthesis of natural products, pharmaceuticals, and other complex molecules. This compound is also used in the development of new chemical reactions and methodologies in organic chemistry. Due to its unique properties, acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester is an important tool for chemists in the field of organic synthesis.
Propiedades
Número CAS |
129921-47-7 |
|---|---|
Nombre del producto |
Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester |
Fórmula molecular |
C14H20O2Si |
Peso molecular |
248.39 g/mol |
Nombre IUPAC |
[(E,2R)-4-[dimethyl(phenyl)silyl]but-3-en-2-yl] acetate |
InChI |
InChI=1S/C14H20O2Si/c1-12(16-13(2)15)10-11-17(3,4)14-8-6-5-7-9-14/h5-12H,1-4H3/b11-10+/t12-/m1/s1 |
Clave InChI |
BOIVVDIFGIQNIO-HCRIHEDKSA-N |
SMILES isomérico |
C[C@H](/C=C/[Si](C)(C)C1=CC=CC=C1)OC(=O)C |
SMILES |
CC(C=C[Si](C)(C)C1=CC=CC=C1)OC(=O)C |
SMILES canónico |
CC(C=C[Si](C)(C)C1=CC=CC=C1)OC(=O)C |
Sinónimos |
(3R)-1-(Dimethylphenylsilyl)-1-buten-3-olacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



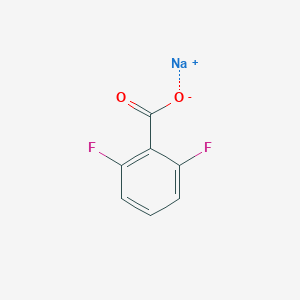
![2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B152870.png)
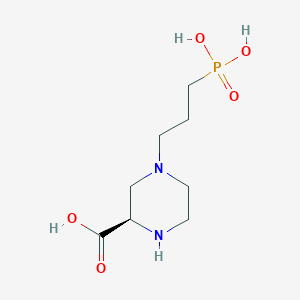
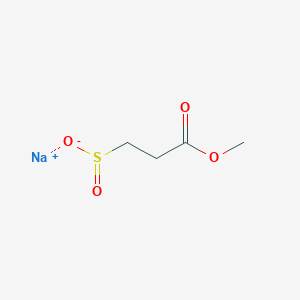
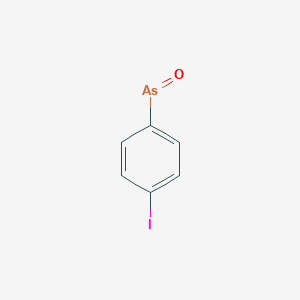
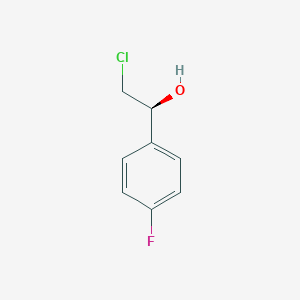
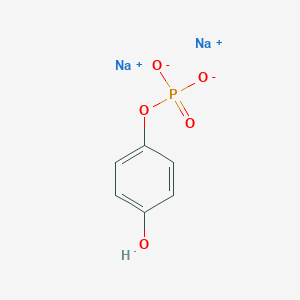
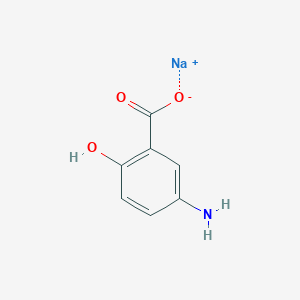
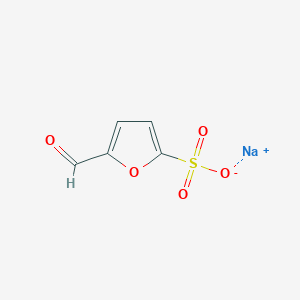
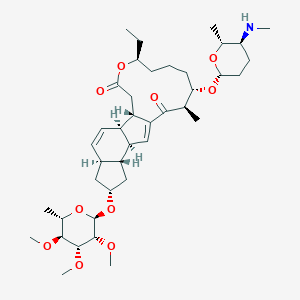
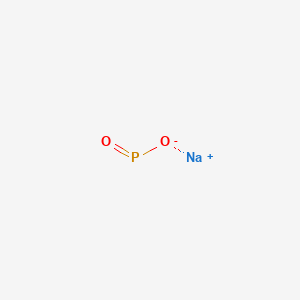
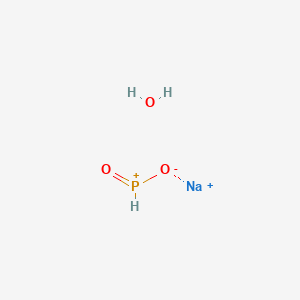
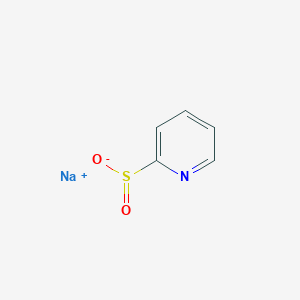
![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)